molecular formula C8H9N5O5 B13915829 [[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate

[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate

Katalognummer: B13915829
Molekulargewicht: 255.19 g/mol
InChI-Schlüssel: NKEKFGDSLGKSTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C8H11N5O5 and a molecular weight of 257.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a guanidine group attached to a nitrophenyl ring, which imparts unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is followed by the addition of nitric acid to yield the nitrate salt . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield.

Analyse Chemischer Reaktionen

1-(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted guanidines.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the guanidine group enhances the compound’s reactivity. The pathways involved in its action include inhibition of protein kinases and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methyl-5-nitrophenyl)guanidine nitrate can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate lies in its combined structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9N5O5

Molekulargewicht

255.19 g/mol

IUPAC-Name

[(E)-[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate

InChI

InChI=1S/C8H9N5O5/c1-5-2-3-6(12(14)15)4-7(5)10-8(9)11-18-13(16)17/h2-4H,1H3,(H3,9,10,11)

InChI-Schlüssel

NKEKFGDSLGKSTH-UHFFFAOYSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N/C(=N/O[N+](=O)[O-])/N

Kanonische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NO[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.